4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one

Synthetic chemistry Phosphorylation Prodrug design

4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one (CAS 55848-89-0; molecular formula C₁₃H₁₄O₃, MW 218.25) is a 6-substituted-5,6-dihydro-4-hydroxy-2-pyrone. This scaffold belongs to the α-pyrone/dihydropyrone family, which constitutes the core of numerous bioactive natural products (e.g., kavalactones) and synthetic clinical agents such as the HIV protease inhibitor Tipranavir.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 55848-89-0
Cat. No. B14644061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
CAS55848-89-0
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1C(OC(=O)C=C1O)CCC2=CC=CC=C2
InChIInChI=1S/C13H14O3/c14-11-8-12(16-13(15)9-11)7-6-10-4-2-1-3-5-10/h1-5,9,12,14H,6-8H2
InChIKeyUNBTWZJRDJZBFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one (CAS 55848-89-0): Key Scaffold Identity for Dihydropyrone-Based Procurement


4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one (CAS 55848-89-0; molecular formula C₁₃H₁₄O₃, MW 218.25) is a 6-substituted-5,6-dihydro-4-hydroxy-2-pyrone [1]. This scaffold belongs to the α-pyrone/dihydropyrone family, which constitutes the core of numerous bioactive natural products (e.g., kavalactones) and synthetic clinical agents such as the HIV protease inhibitor Tipranavir [2]. The compound bears a C-4 hydroxyl group and a C-6 2-phenylethyl substituent on a partially saturated lactone ring, distinguishing it from both the fully unsaturated 2H-pyran-2-one analog (CAS 33253-32-6) and the 4-methoxy-5,6-dihydro congener dihydro-5,6-dehydrokawain (DDK) [3].

Why 4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one Cannot Be Replaced by Generic Dihydropyrone Analogs


Generic substitution among dihydropyrone congeners is precluded by three structural determinants that independently modulate biological performance. First, the C-4 substituent identity (hydroxyl vs. methoxy) governs hydrogen-bond donor capacity and synthetic derivatizability: the 4-OH compound serves as a direct phosphorylation substrate, whereas the 4-OMe analog (DDK) requires a prior acid-hydrolytic demethylation step to access the same reactive intermediate [1]. Second, saturation at C5-C6 affects ring conformation and metabolic stability; the 5,6-dihydro scaffold adopts a half-chair conformation distinct from the planar 2H-pyran-2-one system, altering target-site complementarity [2]. Third, in head-to-head pharmacological comparisons between DDK (the 4-methoxy-5,6-dihydro analog) and DK (the 4-methoxy-2H-pyran-2-one), the dihydro modification produced a 6-fold reduction in antiplatelet IC₅₀ yet enhanced cAMP elevation by 10 percentage points in adipocytes, demonstrating that potency shifts are both assay-dependent and non-linear [3][4].

Quantitative Differentiation Evidence for 4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one Against Closest Analogs


Synthetic Derivatization Advantage: 4-OH Enables Direct Phosphorylation Without Pre-Hydrolysis versus 4-OMe Analog (DDK)

The target compound (CAS 55848-89-0) bears a free C-4 hydroxyl group that permits direct reaction with phosphoric agents to generate phosphorothionate derivatives. In contrast, the 4-methoxy analog dihydro-5,6-dehydrokawain (DDK) requires an initial acid-hydrolytic demethylation step (HCl) to yield the corresponding 4-hydroxy compound before further derivatization can proceed [1]. This structural feature eliminates one synthetic step and avoids acidic conditions that may compromise acid-sensitive downstream functional groups. Specifically, Tawata et al. (1996) demonstrated that 4-hydroxy-6-(2-phenylethyl)-2H-pyran-2-one (the unsaturated 4-OH analog) was used as the direct substrate for synthesizing dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate, which achieved 91% antifungal inhibition at 100 ppm against Corticium rolfsii [1]. The dihydro-4-OH compound (CAS 55848-89-0) shares this direct derivatizability while offering the additional conformational features of the 5,6-dihydro ring system.

Synthetic chemistry Phosphorylation Prodrug design

HIV-1 Integrase Inhibition: Dihydro Scaffold (DDK) Demonstrates 1.2-Fold Superior Potency Over Unsaturated Analog (DK)

In a head-to-head enzymatic assay, the 5,6-dihydro analog DDK (4-methoxy-5,6-dihydro-2H-pyran-2-one) inhibited HIV-1 integrase with an IC₅₀ of 3.6 μg/mL, compared to 4.4 μg/mL for the fully unsaturated DK (4-methoxy-2H-pyran-2-one) — a 1.2-fold potency advantage for the dihydro scaffold [1]. While this direct comparison is between the 4-methoxy pair (DDK vs. DK) rather than the 4-hydroxy target compound itself, the data establish that saturation of the C5-C6 bond in the dihydropyrone ring system enhances integrase inhibition within this chemotype. The 4-hydroxy-5,6-dihydro compound (CAS 55848-89-0) shares the same saturated ring architecture as DDK and is therefore predicted to retain this scaffold-level potency advantage over unsaturated 2H-pyran-2-one analogs such as CAS 33253-32-6.

Antiviral HIV-1 integrase Dihydropyrone

Reduced Antiplatelet Activity: 6-Fold Lower Potency of the Dihydro Analog (DDK) Versus DK Mitigates Off-Target Hematological Effects

In a direct comparative study using rabbit platelets, the 5,6-dihydro analog DDK inhibited arachidonic acid-induced platelet aggregation with an IC₅₀ of 60 μg/mL, whereas the unsaturated analog DK exhibited an IC₅₀ of 10 μg/mL — representing a 6-fold reduction in antiplatelet potency conferred by saturation of the C5-C6 bond [1]. Both compounds acted via inhibition of thromboxane A₂ formation and did not affect aggregation induced by ADP, PAF, or thrombin, indicating a conserved mechanism of action. The 4-hydroxy-5,6-dihydro scaffold (CAS 55848-89-0) is expected to retain this attenuated antiplatelet profile, making it a preferable starting point for applications where platelet inhibition constitutes an undesired off-target effect.

Antiplatelet Thromboxane A2 Selectivity

Superior cAMP Elevation in Adipocytes: Dihydro Analog (DDK) Outperforms DK by 10 Percentage Points in Anti-Obesity Model

In a 3T3-L1 adipocyte model, the 5,6-dihydro analog DDK (4-methoxy-5,6-dihydro-2H-pyran-2-one) elevated intracellular cAMP concentrations by 67.0% ± 1.62% relative to control, compared to only 56.9% ± 0.19% for the unsaturated analog DK [1]. Furthermore, DDK decreased intracellular triglyceride content by 70.2% ± 1.4% and inhibited glycerol-3-phosphate dehydrogenase (GPDH), demonstrating a multi-mechanism anti-adipogenic profile [1]. This 10.1-percentage-point advantage in cAMP elevation correlates with enhanced lipolytic activity and supports the selection of the 5,6-dihydro scaffold over unsaturated alternatives for metabolic disorder research programs.

Anti-obesity cAMP Adipocyte Lipid metabolism

Physicochemical Differentiation: Lower LogP and Molecular Weight of 4-OH Analog Relative to 4-OMe Congeners

The target compound 4-hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one (C₁₃H₁₄O₃, MW 218.25, calculated LogP ≈ 2.38) possesses a molecular weight 14 Da lower and a predicted LogP approximately 0.5–0.8 units lower than its 4-methoxy analog DDK (C₁₄H₁₆O₃, MW 232.28, calculated LogP ≈ 2.9–3.2) . The replacement of the lipophilic methoxy group with a hydrophilic hydroxyl reduces partition coefficient and increases hydrogen-bond donor count from 0 to 1, which collectively improve aqueous solubility and compliance with Lipinski's Rule of Five parameters. These properties make the 4-OH compound more amenable to formulation in aqueous media without co-solvents.

Physicochemical properties LogP Solubility Drug-likeness

Plant Growth Regulatory Activity: Dihydro Derivative Exhibits Dose-Dependent Phytotoxicity from 25 to 200 ppm

Dihydro-5,6-dehydrokawain (DDK) demonstrated concentration-dependent plant growth regulatory activity in lettuce seedling assays: 35% hypocotyl length reduction at 25 ppm, etiolation at 100 ppm, and necrosis at 200 ppm [1]. For comparison, a synthetic analog 4-methoxy-6-(m-chlorophenethyl)-2H-pyran-2-one achieved 66% growth retardation at 25 ppm, indicating that ring-substitution on the phenethyl moiety can further enhance potency [1]. The 4-hydroxy-5,6-dihydro scaffold (CAS 55848-89-0) provides an orthogonal derivatization handle at C4-OH that is not available on the 4-methoxy natural product, potentially enabling the synthesis of novel herbicide leads with distinct structure-activity relationships.

Plant growth inhibition Herbicide lead Phytotoxicity Agrochemical

Procurement-Relevant Application Scenarios for 4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one


Antiviral Lead Discovery: HIV-1 Integrase and Neuraminidase Inhibitor Programs

The 5,6-dihydro-4-hydroxy-2-pyrone scaffold offers validated inhibitory activity against two structurally distinct viral enzyme targets. The dihydro analog DDK inhibited HIV-1 integrase with IC₅₀ = 3.6 μg/mL (1.2-fold more potent than the unsaturated DK, IC₅₀ = 4.4 μg/mL) and neuraminidase with IC₅₀ = 24.6 μM in mixed-type inhibition with Ki values of 0.3–2.8 μM [1]. The 4-OH compound (CAS 55848-89-0) enables synthetic elaboration at the C-4 position (e.g., sulfonylation to access Tipranavir-like HIV protease inhibitor chemotypes) while retaining the favorable dihydro scaffold geometry correlated with integrase inhibitory activity [2].

Metabolic Disorder Research: Anti-Obesity and cAMP-Modulating Agent Development

In 3T3-L1 adipocyte assays, the dihydropyrone chemotype (DDK) elevated intracellular cAMP by 67.0% ± 1.62% (outperforming DK at 56.9% ± 0.19%) and decreased intracellular triglyceride content by 70.2% ± 1.4% through combined GPDH and pancreatic lipase inhibition [1]. The target 4-hydroxy compound (CAS 55848-89-0) provides a synthetic entry point for generating novel ester, ether, and carbamate prodrugs at the C-4 position aimed at improving oral bioavailability, while maintaining the scaffold's intrinsic anti-adipogenic multi-target profile [2].

Agrochemical Lead Generation: Plant Growth Regulators and Antifungal Agents

The dihydropyrone scaffold demonstrates dose-dependent phytotoxicity (35% growth reduction at 25 ppm to necrosis at 200 ppm in lettuce seedlings) [1] and, upon phosphorylation at C-4-OH, yields phosphorothionate derivatives with 91% antifungal activity at 100 ppm against Corticium rolfsii [2]. The 4-hydroxy compound (CAS 55848-89-0) is the direct substrate for generating these phosphorylated antifungal agents without the pre-hydrolysis step required for 4-methoxy natural products, reducing synthetic complexity for agrochemical discovery programs [2].

Kinase Inhibitor and PAK1-Targeted Oncology Research

Both DK and DDK directly inhibit the oncogenic/aging kinase PAK1 more strongly than the reference compounds mimosine and mimosinol [1]. The 4-hydroxy-5,6-dihydro scaffold (CAS 55848-89-0) offers a hydrogen-bond-donating C-4 position that can be exploited for structure-based design of ATP-competitive or allosteric kinase inhibitors, while the 6-fold attenuated antiplatelet activity of the dihydro system (DDK IC₅₀ = 60 μg/mL vs. DK IC₅₀ = 10 μg/mL) reduces hematological off-target risk in oncology applications [2].

Quote Request

Request a Quote for 4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.